6,8-Dichloro-2,7-naphthyridin-3-amine
CAS No.:
Cat. No.: VC17629530
Molecular Formula: C8H5Cl2N3
Molecular Weight: 214.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5Cl2N3 |
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Molecular Weight | 214.05 g/mol |
IUPAC Name | 6,8-dichloro-2,7-naphthyridin-3-amine |
Standard InChI | InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12) |
Standard InChI Key | JMGZEPPXYZVFOK-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl |
Introduction
Chemical Identity and Molecular Characterization
6,8-Dichloro-2,7-naphthyridin-3-amine is a chlorinated naphthyridine derivative with distinct substituents at positions 3, 6, and 8. Its IUPAC name, 6,8-dichloro-2,7-naphthyridin-3-amine, reflects the placement of functional groups on the bicyclic scaffold . The compound’s SMILES notation (ClC1=NC(Cl)=CC2=C1C=NC(N)=C2) provides a precise representation of its atomic connectivity, emphasizing the chlorine atoms at positions 6 and 8 and the amine group at position 3 .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 214.05 g/mol | |
CAS Number | 2246719-66-2 | |
Purity | ≥95% (HPLC) | |
Storage Conditions | Room temperature, dry environment |
The compound’s crystalline structure and stability under ambient conditions make it suitable for long-term storage in research settings . Its halogenated framework enhances electrophilic reactivity, facilitating substitution reactions at the chlorine sites .
Synthetic Routes and Reaction Mechanisms
The synthesis of 6,8-dichloro-2,7-naphthyridin-3-amine typically involves multistep nucleophilic substitution and cyclization processes. A notable approach, derived from analogous naphthyridine systems, employs chlorinated precursors such as 1,3-dichloro-2,7-naphthyridine intermediates . For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles react with cyclic amines (e.g., pyrrolidine, piperidine) under reflux conditions in ethanol to yield amino-substituted derivatives .
Key Reaction Steps:
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Nucleophilic Substitution: Chlorine atoms at positions 1 and 3 of the naphthyridine core are replaced by amine groups in the presence of triethylamine as a base .
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Rearrangement: Steric and electronic factors influence the migration of substituents, as observed in the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones under elevated temperatures .
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Purification: Crystallization from ethanol-water mixtures yields high-purity products (>95%) .
Recent studies demonstrate that the reaction kinetics of 1-amino-3-oxo-2,7-naphthyridines with amines proceed rapidly, bypassing steric hindrance effects seen in other naphthyridine derivatives . This behavior underscores the compound’s versatility in forming Schiff bases and heterocyclic adducts .
Structural and Spectroscopic Analysis
The structural elucidation of 6,8-dichloro-2,7-naphthyridin-3-amine relies on advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy: Strong absorption bands at 2187–2207 cm confirm the presence of cyano groups in related intermediates, while N–H stretches (3300–3500 cm) verify amine functionality .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): Molecular ion peaks at m/z 214.05 align with the compound’s molecular weight, with fragmentation patterns revealing loss of chlorine atoms (m/z 179, 144) .
X-ray crystallography of analogous compounds confirms the planar geometry of the naphthyridine core and the orthogonal orientation of substituents .
Applications in Pharmaceutical and Materials Science
Kinase Inhibition
Derivatives of 2,7-naphthyridine exhibit potent inhibitory activity against tyrosine kinases such as c-Kit and VEGFR-2 . For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives demonstrate IC values in the nanomolar range, surpassing earlier lead compounds . Molecular docking studies reveal that the chlorine and amine groups of 6,8-dichloro-2,7-naphthyridin-3-amine participate in hydrogen bonding with kinase active sites, enhancing binding affinity .
Building Block for Heterocyclic Synthesis
The compound serves as a precursor for synthesizing fused heterocycles, including furo[2,3-c]-2,7-naphthyridines, via Smiles rearrangements . Its reactivity with thiols and alcohols enables the construction of sulfur- and oxygen-containing analogs, which are valuable in agrochemical and polymer research .
Table 2: Emerging Applications
Application | Mechanism | Reference |
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Anticancer Agents | c-Kit/VEGFR-2 kinase inhibition | |
Fluorescent Probes | π-conjugated scaffold | |
Polymer Additives | Crosslinking via amine groups |
Future Research Directions
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Pharmacological Optimization: Structural modification of the amine and chlorine substituents could enhance kinase selectivity and reduce off-target effects .
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Green Synthesis: Developing solvent-free or catalytic methods to improve reaction yields and sustainability .
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Materials Engineering: Exploring the compound’s electronic properties for organic semiconductors or light-emitting diodes .
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